ethylidene(propan-2-ylidene)azanium
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9N |
|---|---|
Molecular Weight |
83.13 g/mol |
IUPAC Name |
N-propan-2-ylacetonitrilium |
InChI |
InChI=1S/C5H9N/c1-4-6-5(2)3/h1-3H3 |
InChI Key |
YHWYJHZOWRJJDD-UHFFFAOYSA-N |
Canonical SMILES |
CC#[N+][C-](C)C |
Origin of Product |
United States |
Theoretical and Computational Investigations of Ethylidene Propan 2 Ylidene Azanium
Application of Ab Initio Methods for Electronic Structure Elucidation of the Azanium Core
Ab initio quantum chemistry methods are foundational for understanding the electronic structure of molecules from first principles, without reliance on empirical data. wikipedia.orgyoutube.com These methods aim to solve the electronic Schrödinger equation to determine the wavefunction and energy of the system. wikipedia.orgacs.org For ethylidene(propan-2-ylidene)azanium, ab initio calculations would be crucial for characterizing the nature of the positively charged nitrogen center and the electronic distribution across the C=N-C core.
The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a good first approximation by treating electron-electron repulsion in an average way. wikipedia.org However, for a more accurate description, especially for charged species where electron correlation is significant, post-Hartree-Fock methods are necessary. These include Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CC) methods like CCSD(T), which systematically account for electron correlation and provide more accurate energies and properties. wikipedia.org
A primary goal of applying these methods to this compound would be to calculate its electron affinity and ionization potential. While anions are known to require special care in ab initio studies due to the diffuse nature of their outer orbitals, the principles for cationic species are well-established. utah.edu These calculations would elucidate the stability of the cation and its propensity to participate in electron transfer processes. Furthermore, ab initio molecular dynamics could be employed to study the behavior of the molecule over time, particularly its photochemistry, by solving both the electronic structure and nuclear dynamics problems simultaneously. acs.org
Density Functional Theory (DFT) Studies for Ground State Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying systems like this compound. researchgate.netrsc.org DFT methods would be used to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. youtube.comresearchgate.net This involves finding the coordinates on the potential energy surface that correspond to a minimum energy. For this, a variety of functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, def2-TZVP) would be tested to find a combination that accurately describes related iminium systems. researchgate.netrsc.org
Once the optimized geometry is found, a vibrational frequency analysis is typically performed. This calculation serves two purposes: first, it confirms that the optimized structure is a true minimum (i.e., has no imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra. nih.gov These predicted spectra are invaluable for identifying the molecule if it were to be synthesized and analyzed experimentally. For example, the characteristic C=N stretching frequency in iminium ions would be a key feature to identify in the calculated vibrational data.
The following table illustrates the kind of data that would be generated from a DFT geometry optimization and frequency calculation, using data for a related, simple iminium cation as a model.
| Parameter | Exemplary Calculated Value (B3LYP/6-31G)* |
| C=N Bond Length | 1.29 Å |
| C-N-C Bond Angle | 121.5° |
| Total Energy | -172.5 Hartree |
| C=N Stretch Frequency | 1685 cm⁻¹ |
| Highest Occupied Molecular Orbital (HOMO) Energy | -9.5 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -5.2 eV |
This interactive table contains representative data for a model iminium cation to illustrate the output of DFT calculations.
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics
To gain deeper insight into the bonding within this compound, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses would be performed on the DFT-calculated wavefunction.
NBO analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. researchgate.net This method would quantify the hybridization of the atoms in the azanium core, the polarization of the C=N double bond, and any significant delocalization of electron density. A key output is the "delocalization energy" (E(2)), which measures the stabilizing energy of donor-acceptor interactions between filled and empty orbitals. For instance, an NBO analysis would likely show strong π -> π* interactions, contributing to the stability of the iminium system. orientjchem.org
QTAIM, developed by Richard Bader, analyzes the topology of the total electron density (ρ(r)). pitt.edu Instead of orbitals, it focuses on critical points in the electron density. A bond critical point (BCP) between two atoms indicates a bond path, and the properties at this point, such as the electron density (ρ(r_BCP)) and its Laplacian (∇²ρ(r_BCP)), reveal the nature of the interaction. researchgate.net For the C=N bond in this compound, a high ρ(r_BCP) and a negative ∇²ρ(r_BCP) would confirm a shared, covalent interaction. QTAIM is also exceptionally useful for characterizing weaker non-covalent interactions, such as hydrogen bonds, which could be relevant in solvated or aggregated states of the cation. orientjchem.orgpitt.edu
The table below shows typical data obtained from NBO and QTAIM analyses for a C=N bond in a related iminium salt.
| Analysis | Parameter | Exemplary Value | Interpretation |
| NBO | NBO Charge on N | -0.45 e | Significant negative charge despite overall cation |
| NBO Charge on C (of C=N) | +0.25 e | Electrophilic carbon center | |
| E(2) for π(C=N) -> π*(C-C) | 25 kcal/mol | Strong hyperconjugative stabilization | |
| QTAIM | ρ(r_BCP) for C=N | 0.35 au | High electron density, indicative of a strong bond |
| ∇²ρ(r_BCP) for C=N | -0.90 au | Negative value, characteristic of a covalent bond | |
| Ellipticity (ε) | 0.28 | High value, confirming π-character (double bond) |
This interactive table illustrates the types of bonding descriptors derived from NBO and QTAIM analyses for a model iminium system.
Conformational Landscape Exploration and Energetic Minima Identification
Like many acyclic molecules, this compound can exist in multiple conformations due to rotation around its single bonds. A thorough computational study would involve exploring its conformational landscape to identify all stable isomers (energetic minima) and the transition states that connect them. This is particularly important as the reactivity and spectroscopic properties of a molecule can be highly dependent on its conformation. nih.gov
Systematic conformational searches would be performed by rotating the ethyl and propan-2-ylidene groups relative to the central azanium core. Each resulting structure would be subjected to geometry optimization to find the nearest local minimum. The relative energies of these conformers would then be calculated at a high level of theory to determine their populations at a given temperature according to the Boltzmann distribution. Studies on related iminium ions have revealed the existence of various stable isomers, such as (E,Z) and (Z,Z) configurations, which can be critical for understanding reaction stereochemistry. rsc.org
Computational Simulation of Reaction Pathways and Transition State Geometries Involving this compound
This compound is a reactive intermediate, and understanding its formation and subsequent reactions is a primary motivation for its study. Computational chemistry is a powerful tool for mapping out reaction pathways. rsc.org DFT calculations can be used to model the formation of the azanium cation, for instance, from the reaction of an amine with a carbonyl compound. psu.edursc.org
To do this, one would locate the geometries of the reactants, products, and, most importantly, the transition state (TS) connecting them. The TS is a first-order saddle point on the potential energy surface, and its structure and energy are key to understanding the reaction's kinetics. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. psu.edu For example, a computational study could compare different pathways for the formation of this compound to determine the most likely mechanism. rsc.org Furthermore, its subsequent reactions, such as nucleophilic addition to the electrophilic carbon, could be simulated to predict reactivity and product distributions. researchgate.net
Solvent Effects Modeling on the Stability and Reactivity of this compound
Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on the stability and reactivity of charged species like this compound. acs.org Computational models can account for these solvent effects in two main ways: explicitly and implicitly.
Explicit solvent models involve including a number of solvent molecules in the calculation. This approach is computationally expensive but can capture specific interactions like hydrogen bonding. rsc.org Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This is less computationally demanding and often provides a good approximation of the bulk solvent's effect on stabilizing the charge of the cation. acs.org Studies on similar iminium ions have shown that including solvent effects is critical for accurately predicting reaction barriers and thermodynamic equilibria. rsc.org For this compound, modeling in various solvents would be essential to predict how its stability and electrophilicity change in different chemical environments. acs.org
Computational Prediction of Spectroscopic Signatures for this compound (Methodological Focus)
A key outcome of computational studies is the prediction of spectroscopic data that can be used to identify and characterize a molecule in a laboratory setting. chemrxiv.org
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. youtube.com These calculations would predict the entire NMR spectrum, helping to assign peaks in an experimental spectrum if one were obtained. For instance, the chemical shift of the proton on the sp² carbon of the ethylidene group would be a characteristic feature. acs.org
IR Spectroscopy: As mentioned in section 2.2, the calculation of vibrational frequencies and their intensities allows for the prediction of the infrared (IR) spectrum. nih.gov The C=N stretch would be a prominent and diagnostic peak. Comparing calculated spectra for different conformers can also aid in determining which conformer is present experimentally. acs.org Machine learning models are also being developed to predict IR spectra with high accuracy from molecular structures. mit.edu
UV-Vis Spectroscopy: To predict the electronic absorption spectrum (UV-Vis), Time-Dependent DFT (TD-DFT) calculations are employed. researchgate.net These calculations determine the energies of electronic excitations from the ground state to various excited states. For a conjugated system like this compound, TD-DFT would predict the λ_max value corresponding to the π -> π* transition, which is responsible for its absorption in the UV-Vis range.
The combination of these predicted spectra provides a unique "fingerprint" for the molecule, which is an indispensable tool for its future experimental identification.
Advanced Synthetic Methodologies for the Preparation and Derivatization of Ethylidene Propan 2 Ylidene Azanium
Strategies for the Direct Generation of Ethylidene(propan-2-ylidene)azanium from Precursor Molecules
The direct formation of this compound, a dialkylidene-substituted azanium cation, can be envisioned through the condensation of primary amines with two different carbonyl compounds, followed by N-alkylation or protonation, or via the reaction of a pre-formed imine with a suitable electrophile.
A primary pathway involves the reaction of ethylamine (B1201723) with acetone (B3395972) (propan-2-one) to form N-ethylidenepropan-2-amine, which is then reacted with an electrophilic acetaldehyde (B116499) equivalent or subjected to protonation. A more direct, albeit challenging, route would be a one-pot reaction involving ammonia, acetaldehyde, and acetone. A plausible and controlled laboratory-scale synthesis would proceed via a two-step sequence:
Formation of an Imine Intermediate: The reaction of a primary amine, such as aminoethane (ethylamine), with a ketone like acetone yields an N-substituted imine. This reaction is typically acid-catalyzed and reversible, often requiring the removal of water to drive the equilibrium toward the product.
N-Alkylation/Addition to form the Azanium Ion: The resulting imine, N-(propan-2-ylidene)ethanamine, possesses a nucleophilic nitrogen atom that can react with an electrophilic source of an ethylidene group, such as a vinyl cation equivalent or a protected acetaldehyde. Alternatively, reaction with a strong acid could lead to protonation, but the generation of the specific dialkylidene structure requires the formal addition of a second unsaturated group.
A more feasible approach involves the reaction of a pre-formed imine, such as propan-2-imine, with an ethylidene precursor under conditions that favor N-functionalization. For instance, reacting propan-2-imine with acetaldehyde in the presence of a Lewis acid could facilitate the formation of the target azanium cation through a condensation and subsequent rearrangement mechanism.
| Precursor Set | Proposed Reaction | Key Conditions |
| Ethylamine + Acetone + Acetaldehyde Source | Stepwise Imine Formation and N-alkenylation | Acid catalysis, Dehydration, Electrophilic activation |
| Ammonia + Acetaldehyde + Acetone | One-Pot Condensation Cascade | Precise stoichiometric control, Lewis/Brønsted acid catalysis |
| Propan-2-imine + Acetaldehyde | Direct Condensation | Acid catalysis, aprotic solvent |
Development of Novel Catalytic Systems for the Efficient Formation of Azanium Ions
The synthesis of azanium ions, and their imine precursors, is greatly enhanced by catalysis. Traditional methods rely on stoichiometric amounts of strong acids, leading to significant waste. Modern approaches focus on developing efficient and recyclable catalytic systems.
Homogeneous Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, TiCl₄) are effective but can be difficult to separate from the reaction mixture. More advanced systems utilize metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) which can be used in lower catalytic loadings and are more tolerant to moisture.
Heterogeneous Catalysis: Solid acid catalysts offer significant advantages in terms of separation and reusability. Materials like zeolites, montmorillonite (B579905) clays, and sulfonic acid-functionalized resins can effectively catalyze imine formation. Recent research has explored the use of metal oxides, such as alumina (B75360) (Al₂O₃), which can be generated in-situ from precursors like ammonium (B1175870) alum, providing a catalytically active surface for condensation reactions. mdpi.com These solid catalysts are particularly well-suited for continuous flow systems.
The table below summarizes potential catalytic systems for the formation of the imine precursor to this compound.
| Catalyst Type | Specific Example | Advantages | Disadvantages |
| Homogeneous Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | Low cost, high activity | Corrosive, difficult to remove |
| Homogeneous Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | High activity, water tolerant | High cost, potential metal leaching |
| Heterogeneous Solid Acid | Amberlyst-15 | Easily separable, reusable | Lower activity than homogeneous catalysts |
| Heterogeneous Metal Oxide | γ-Al₂O₃ | Reusable, suitable for high temp. | Can require harsh activation conditions |
Stereoselective and Enantioselective Approaches for the Synthesis of Chiral Analogs
While this compound itself is achiral, the synthetic methodologies can be adapted to produce chiral analogs. This is crucial for applications in asymmetric synthesis, where chiral cations can act as phase-transfer catalysts or directing groups. Asymmetric synthesis can be achieved by using a chiral substrate, a chiral auxiliary, or a chiral catalyst.
A common strategy involves the use of a chiral amine as a precursor. For example, reacting (R)-1-phenylethanamine with acetone would produce a chiral imine. Subsequent reaction with an acetaldehyde equivalent would lead to a diastereomeric mixture of chiral azanium ions. The stereoselectivity of this second step would be influenced by the steric hindrance of the chiral group.
Alternatively, asymmetric catalysis can be employed. A prochiral imine could be reacted with an electrophile in the presence of a chiral catalyst, such as a chiral Lewis acid or a chiral Brønsted acid, to induce enantioselectivity. The development of chiral ligands for transition metals has also enabled a wide range of asymmetric transformations leading to chiral amines and their derivatives. acs.org The use of chiral auxiliaries attached to the nitrogen atom, which are later cleaved, is another well-established method. nih.gov For instance, phenylglycinol can serve as an effective chiral auxiliary in related ylide reactions to produce chiral heterocycles with high stereoselectivity. nih.gov
| Method | Description | Example | Expected Outcome |
| Chiral Substrate | Use of a chiral amine or carbonyl compound. | Reaction of (R)-1-phenylethanamine with acetone. | Formation of a chiral imine precursor. |
| Chiral Auxiliary | A chiral group is temporarily attached to the molecule to direct stereochemistry. | Use of an Evans oxazolidinone or phenylglycinol-based auxiliary. nih.gov | Diastereoselective formation of the azanium ion, followed by removal of the auxiliary. |
| Asymmetric Catalysis | An achiral substrate is transformed using a chiral catalyst. | Reaction of propan-2-imine and an electrophile with a chiral phosphoric acid catalyst. | Enantiomerically enriched chiral azanium analog. |
Investigations into the Use of Flow Chemistry and Continuous Reactor Systems for Synthesis
Flow chemistry offers numerous advantages for the synthesis of potentially unstable or reactive species like azanium ions. rsc.org The high surface-area-to-volume ratio in microreactors allows for precise temperature control and rapid mixing, enhancing reaction rates and selectivity. rsc.orgacs.org
The synthesis of this compound could be designed as a multi-step flow process. For instance, the formation of the imine precursor from ethylamine and acetone could occur in a first reactor module (e.g., a heated coil reactor), with in-line water removal. The output stream would then be mixed with the second reactant (e.g., an acetaldehyde source) in a second module (e.g., a continuous stirred-tank reactor or CSTR) to form the final azanium product. asynt.com This approach minimizes the handling of reactive intermediates and allows for safe operation at elevated temperatures and pressures. rsc.org
| Parameter | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Poor, potential for thermal runaways | Excellent, highly controlled |
| Safety | Handling of large volumes of reactive intermediates | Small reactor volumes, enhanced safety rsc.org |
| Scalability | Difficult, requires process redesign | Straightforward by operating for longer times ("scaling out") |
| Process Control | Limited, slow response to changes | Precise control over temperature, pressure, residence time |
| Integration | Difficult to integrate purification | In-line purification and analysis are feasible |
The integration of automation and machine learning with continuous flow reactors can further optimize the synthesis by rapidly screening reaction conditions to maximize yield and purity. ornl.govosti.gov
Exploration of Green Chemistry Principles in the Synthetic Pathways of this compound
Applying the principles of green chemistry is essential for developing sustainable synthetic routes. yale.edusigmaaldrich.comacs.org The synthesis of this compound can be evaluated and improved using this framework.
Prevention: Designing the synthesis to minimize waste is a primary goal. Using flow chemistry can reduce waste from side reactions and purification steps. nih.gov
Atom Economy: The ideal synthesis would maximize the incorporation of all reactant atoms into the final product. Condensation reactions, which form water as the only byproduct, generally have high atom economy. acs.org
Less Hazardous Chemical Syntheses: Avoiding toxic solvents and reagents is critical. The use of greener solvents like ethanol (B145695) or even solvent-free conditions, if feasible, would be a significant improvement over chlorinated solvents. sigmaaldrich.com
Catalysis: Using catalytic amounts of a recyclable heterogeneous catalyst is superior to using stoichiometric reagents that are consumed in the reaction. yale.edu
Renewable Feedstocks: Acetaldehyde and acetone can potentially be derived from bio-based sources, such as the fermentation of biomass, reducing reliance on fossil fuels. yale.edu
Design for Energy Efficiency: Performing reactions at ambient temperature and pressure minimizes energy consumption. Flow reactors can improve energy efficiency through better heat transfer. acs.org
| Green Chemistry Principle | Application to Azanium Synthesis |
| Atom Economy | Favor condensation pathways over substitution reactions with poor leaving groups. acs.org |
| Catalysis | Replace stoichiometric acid catalysts with recyclable solid acids (e.g., zeolites). yale.edu |
| Safer Solvents | Replace chlorinated solvents with alcohols, water, or conduct reactions neat. sigmaaldrich.com |
| Renewable Feedstocks | Utilize bio-derived acetone and acetaldehyde. yale.edu |
| Energy Efficiency | Employ flow chemistry for improved heat management and explore microwave-assisted synthesis. sigmaaldrich.comacs.org |
Mechanistic Elucidation of Formation Reactions via In Situ Spectroscopic Monitoring
Understanding the reaction mechanism is key to optimizing the synthesis of this compound. In situ spectroscopic techniques allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without altering the reaction environment. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about intermediates. For the proposed synthesis, ¹H and ¹³C NMR could track the conversion of the carbonyl and amine starting materials into the imine intermediate and subsequently into the azanium product.
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes are well-suited for monitoring reactions in solution. The disappearance of the C=O stretch from the carbonyl precursors and the N-H bands from the amine, coupled with the appearance of the C=N stretch of the imine, provides valuable kinetic data.
UV-Visible (UV-Vis) Spectroscopy: If the reactants, intermediates, or products have a suitable chromophore, UV-Vis spectroscopy can be a simple and effective method for monitoring reaction progress. acs.org Changes in the electronic structure upon formation of the imine and the charged azanium species would likely result in observable spectral shifts.
These techniques, especially when coupled with flow reactors, can generate large datasets for kinetic analysis and mechanistic modeling. ornl.govosti.gov
| Spectroscopic Technique | Information Provided | Potential Application |
| In Situ NMR | Detailed structural information, quantification of species | Distinguishing between imine and azanium structures, observing stereochemistry. |
| In Situ FTIR | Monitoring of key functional groups | Tracking the C=O and C=N stretching frequencies to follow the reaction kinetics. |
| In Situ UV-Vis | Changes in electronic transitions, concentration of chromophores | Monitoring the overall rate of reaction through changes in conjugation. acs.org |
| Raman Spectroscopy | Complementary vibrational information, good for aqueous systems | Monitoring C=N bond formation, especially in systems where water would interfere with IR. |
| Mass Spectrometry | Identification of molecular ions and fragments | Coupling a flow reactor to a mass spectrometer (e.g., ESI-MS) to identify reactive intermediates and the final product. |
Spectroscopic and Diffraction Methodologies for Advanced Structural Characterization of Ethylidene Propan 2 Ylidene Azanium
Methodological Considerations for Nuclear Magnetic Resonance (NMR) Spectroscopy in Azanium Ion Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic ions in solution. For azanium ions like ethylidene(propan-2-ylidene)azanium, several nuclei (¹H, ¹³C, and ¹⁴N/¹⁵N) provide complementary information.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The iminium carbon (C=N⁺) is particularly diagnostic, exhibiting a large downfield shift. The chemical shifts of all carbon and proton nuclei can be influenced by the solvent and the nature of the counterion (e.g., Cl⁻, BF₄⁻), which can affect ion pairing and, consequently, the electronic environment of the cation. researchgate.net
Nitrogen NMR (¹⁴N or ¹⁵N) offers a direct probe of the nitrogen atom at the core of the azanium ion. The ¹⁴N nucleus is a quadrupole, which often results in broad signals. However, ¹⁵N NMR, while less sensitive, provides sharper signals and more precise chemical shift data. The resonance of an ammonium (B1175870) or azanium ion typically occurs at a lower field (more deshielded) than the corresponding neutral amine. researchgate.net For quantitative analysis, ¹H NMR can be employed, though careful consideration of experimental parameters like pH and the use of internal standards are crucial for accuracy. youtube.com Paramagnetic relaxation agents can be added to reduce analysis time by decreasing the T₁ relaxation time of the target nuclei. youtube.com
Illustrative NMR Data for this compound (Note: Data are hypothetical and for illustrative purposes, based on typical values for similar iminium salts.)
| Nucleus | Assignment | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity |
|---|---|---|---|
| ¹H | -CH=N⁺- | ~8.5 - 9.5 | septet |
| ¹H | (CH₃)₂CH- | ~3.5 - 4.5 | septet |
| ¹H | CH₃-CH=N⁺- | ~2.5 - 3.0 | doublet |
| ¹H | (CH₃)₂CH- | ~1.4 - 1.8 | doublet |
| ¹³C | -C=N⁺- | ~170 - 180 | - |
| ¹³C | (CH₃)₂CH- | ~60 - 70 | - |
| ¹³C | CH₃-CH=N⁺- | ~20 - 25 | - |
| ¹³C | (CH₃)₂CH- | ~18 - 22 | - |
Application of Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound. nih.gov These methods probe the vibrational modes of a molecule, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions.
The most characteristic feature in the vibrational spectrum of an iminium ion is the C=N⁺ stretching vibration. This band is typically strong and appears in the region of 1650-1700 cm⁻¹. Its exact frequency is diagnostic of the C=N⁺ bond order and is influenced by the substituents on both the carbon and nitrogen atoms.
IR and Raman spectroscopy are complementary. A vibrational mode is IR active if it results in a change in the molecular dipole moment, while it is Raman active if it leads to a change in the polarizability of the molecule's electron cloud. nih.gov For the C=N⁺ bond, which is highly polarized, the stretching mode is expected to be strong in the IR spectrum.
Conformational analysis can also be performed, as different spatial arrangements of the molecule (conformers) may give rise to distinct vibrational spectra. For instance, the C-H bending modes and other skeletal vibrations in the fingerprint region (below 1500 cm⁻¹) are sensitive to the molecule's conformation. By comparing experimental spectra with those predicted by computational chemistry for different possible conformers, the most stable conformation in a given state (solid, liquid) can be inferred.
Illustrative Vibrational Frequencies for this compound (Note: Data are hypothetical and for illustrative purposes.)
| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| C-H Stretch (sp²) | 3100 - 3000 | Medium | Medium |
| C-H Stretch (sp³) | 3000 - 2850 | Strong | Strong |
| C=N⁺ Stretch | 1700 - 1650 | Strong | Medium-Weak |
| C-H Bend | 1470 - 1350 | Medium | Medium |
| C-N Stretch | 1250 - 1020 | Medium | Weak |
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis (Methodological focus)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and probing the structure of ions. For a pre-formed ion like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) are ideal. In ESI, a solution of the ionic compound is sprayed into the mass spectrometer, allowing the intact cation to be transferred into the gas phase for analysis.
High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) of the parent ion with very high precision. This allows for the calculation of its elemental formula, confirming the identity of the compound.
Tandem mass spectrometry (MS/MS) is used to analyze the ion's fragmentation pattern. In this technique, the parent ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pathways provide valuable structural information. For this compound, predictable fragmentation would include the loss of neutral molecules such as propene from the isopropyl group or ethene. The analysis of these fragmentation patterns helps to piece together the molecule's structure.
A significant methodological challenge in analyzing ammonium and aminium salts is their potential for thermal decomposition during analysis. wikipedia.orgwikipedia.org Techniques like Thermal Desorption Chemical Ionization Mass Spectrometry (TDCIMS) have been developed to study such processes, where samples are heated and the desorbed neutral species are then ionized and detected. nih.gov This can help to understand the stability and decomposition pathways of the salt.
X-ray Crystallography for the Solid-State Structural Resolution of Crystalline Derivatives
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique requires the formation of a suitable single crystal of a salt of this compound, for example, with a halide or tetrafluoroborate (B81430) counterion.
The diffraction pattern of X-rays passing through the crystal allows for the calculation of an electron density map, from which the positions of all non-hydrogen atoms can be precisely determined. This analysis yields a wealth of structural data, including:
Bond Lengths: The exact length of the C=N double bond can be measured, which is typically around 1.29 picometers for iminium ions. nih.gov
Bond Angles: The angles around the sp²-hybridized carbon and nitrogen atoms confirm the geometry.
Planarity: The planarity of the core C=N⁺ unit and its substituents can be assessed. Iminium cations generally adopt a planar geometry similar to alkenes. nih.gov
Conformation: The preferred conformation of the isopropyl groups in the solid state is revealed.
Intermolecular Interactions: The arrangement of the cations and counterions in the crystal lattice, including hydrogen bonds and other non-covalent interactions, can be studied. acs.org
Numerous studies on related iminium salts have successfully used X-ray crystallography to confirm their molecular structures and analyze conformational preferences in the solid state. wikipedia.orgosti.govarxiv.org
Electron Diffraction and Gas-Phase Structural Analysis of this compound
Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometrical structure of molecules, free from the packing forces and intermolecular interactions present in the solid state. acs.org The method involves scattering a beam of high-energy electrons off a gaseous sample and analyzing the resulting diffraction pattern to determine internuclear distances and bond angles. wikipedia.orgacs.org
However, applying GED to an ionic compound like this compound presents a significant methodological challenge: the sample must be introduced into the high-vacuum chamber as a gas. Ionic salts are typically non-volatile and tend to decompose at the high temperatures required for sublimation. Successfully obtaining a gas-phase sample of the intact cation is therefore difficult, which is why GED studies on such species are rare.
If the experiment were feasible, GED could provide highly accurate measurements of the ion's geometry in an isolated state, offering a valuable comparison to computational models and solid-state structures determined by X-ray crystallography. Ultrafast electron diffraction (UED) is an advanced variant that can even track molecular structures as they change over femtosecond timescales, though its application here faces the same volatility challenge.
An alternative is 3D electron diffraction (3D ED), which is applied to solid samples. This technique is analogous to X-ray crystallography but uses electrons instead of X-rays and can be used to determine the structures of sub-micron sized crystals that are too small for conventional X-ray analysis. nih.gov
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analog Configuration Assignment
This compound itself is an achiral molecule and therefore will not exhibit a signal in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy. These techniques are specifically used to study chiral molecules, which are non-superimposable on their mirror images.
However, if a chiral center were introduced into the molecule, for example by replacing a methyl group with a different substituent to create a chiral analog, then CD and ORD would become essential tools for assigning its absolute configuration. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.
The analysis of chiral iminium ions by CD can be challenging if the chromophore (the light-absorbing part, in this case, C=N⁺) is distant from the chiral center. In such cases, the induced CD signal may be weak. To overcome this, methods have been developed where chiral amines are reacted with specific probes to form complexes that exhibit strong, predictable CD signals, allowing for the determination of enantiomeric excess and absolute configuration. Therefore, for a hypothetical chiral analog of this compound, CD and ORD would be the methods of choice for stereochemical analysis.
Reactivity Profiles and Mechanistic Investigations of Ethylidene Propan 2 Ylidene Azanium
Elucidation of Electrophilic Reactivity in Addition and Substitution Reactions at the Iminium Carbon
No specific studies on the electrophilic reactivity of ethylidene(propan-2-ylidene)azanium in addition and substitution reactions at the iminium carbon have been reported in the scientific literature. While iminium ions, in general, are known to be potent electrophiles due to the electron-deficient nature of the sp²-hybridized carbon atom, research detailing these characteristics for this specific compound is not available. acs.org
Studies of Nucleophilic Attack on this compound by Various Nucleophiles
There are no documented studies investigating the nucleophilic attack on this compound by various nucleophiles. The reactivity of iminium cations with nucleophiles is a fundamental process in organic chemistry, often forming the basis for carbon-carbon and carbon-heteroatom bond formation. youtube.comyoutube.comyoutube.com However, specific research, including kinetic or thermodynamic data for the reaction of this compound with any particular nucleophile, has not been published.
Investigation of Tautomerization Equilibria and Proton Transfer Dynamics
There are no available investigations into the tautomerization equilibria and proton transfer dynamics specifically for this compound. Iminium ions can exist in equilibrium with their corresponding enamine tautomers, a process that involves proton transfer and is often influenced by solvent and electronic or steric factors. pbworks.comyoutube.comnumberanalytics.com However, the specific equilibrium constants, rates of interconversion, and mechanistic details of proton transfer for this compound have not been studied.
Role of this compound as a Key Intermediate in Multi-Component Reactions
The role of this compound as a key intermediate in multi-component reactions has not been explored in the available literature. Iminium ions are well-established intermediates in various multi-component reactions, such as the Mannich reaction, where they are formed in situ and subsequently react with other components. acs.org There is no evidence to suggest that this compound has been utilized or identified in such a capacity.
Reaction Kinetics and Thermodynamics Studies of Transformations Involving this compound
No reaction kinetics or thermodynamics studies for transformations involving this compound have been published. Such studies are crucial for understanding the reaction mechanisms, rates, and the position of equilibrium for chemical processes. While general kinetic and thermodynamic studies of imine formation and hydrolysis exist, data specific to this compound, such as rate constants, activation energies, or enthalpy and entropy of reaction, are absent from the literature. nih.govsoton.ac.ukresearchgate.net
Stereochemical Outcomes and Diastereoselective Control in Reactions Utilizing this compound
There is no information available regarding the stereochemical outcomes or the application of diastereoselective control in reactions that might utilize this compound. In asymmetric catalysis, chiral auxiliaries or catalysts are often used to control the stereochemistry of reactions involving iminium ions, leading to the formation of enantioenriched products. nih.govnih.gov However, no such applications or studies have been reported for this specific compound.
Catalytic Applications and Mechanistic Insights Involving Ethylidene Propan 2 Ylidene Azanium
Mechanistic Role of Ethylidene(propan-2-ylidene)azanium in Organocatalysis
In organocatalysis, the formation of iminium ions from the condensation of a carbonyl compound and a secondary amine catalyst is a fundamental activation strategy. The resulting this compound, or more generally an N-alkenyliminium ion, acts as a potent electrophile. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, thereby facilitating nucleophilic attack at the β-position. This mode of activation is central to a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions.
The mechanistic cycle typically begins with the reversible formation of the this compound ion from an α,β-unsaturated aldehyde or ketone and a secondary amine catalyst. The subsequent nucleophilic addition to the β-carbon of the azanium ion leads to the formation of an enamine intermediate. Hydrolysis of this enamine then regenerates the catalyst and yields the functionalized product. This catalytic cycle allows for the use of small, organic molecules as catalysts, offering a more sustainable alternative to traditional metal-based catalysts.
Development and Optimization of Chiral Catalysts Exploiting the Azanium Moiety for Asymmetric Induction
A significant area of research in organocatalysis is the development of chiral secondary amine catalysts that can generate chiral N-alkenyliminium ions, thereby inducing enantioselectivity in the reaction. wikipedia.org The stereochemical outcome of such reactions is dictated by the ability of the chiral catalyst to effectively shield one face of the iminium ion intermediate, directing the incoming nucleophile to the opposite face.
The design of these chiral catalysts often involves bulky substituents positioned to create a sterically hindered environment around the reactive C=C bond of the azanium moiety. Common scaffolds for these catalysts include derivatives of proline, cinchona alkaloids, and diarylprolinol silyl (B83357) ethers. The optimization of these catalysts involves fine-tuning the steric and electronic properties of the substituents to maximize both reactivity and enantioselectivity for a given transformation. The choice of solvent and reaction conditions also plays a crucial role in the level of asymmetric induction achieved. wikipedia.org
Investigation of Electron Transfer Processes and Redox Catalysis Involving this compound
While the primary role of N-alkenyliminium ions like this compound is as electrophiles in polar reactions, their electronic nature also allows for their participation in electron transfer processes. The electron-deficient character of the azanium ion makes it a potential acceptor in single-electron transfer (SET) pathways.
In the context of redox catalysis, an N-alkenyliminium ion could be involved in photoredox catalytic cycles. Upon excitation by visible light, a photoredox catalyst can engage in an electron transfer with the azanium ion or a precursor, leading to the formation of radical intermediates. These radicals can then participate in a variety of bond-forming reactions that are not accessible through traditional two-electron pathways. Research in this area is expanding the scope of organocatalysis to include radical-based transformations.
Elucidation of Reaction Mechanisms in Biomimetic Catalysis Utilizing Azanium Intermediates
Biomimetic catalysis seeks to emulate the strategies employed by enzymes to achieve remarkable rate accelerations and selectivities. acs.org The formation of iminium ions is a common strategy in enzymatic catalysis, for instance, in the reactions catalyzed by aldolases. These enzymes utilize a lysine (B10760008) residue in their active site to form an iminium ion with a carbonyl substrate, thereby activating it for subsequent reactions.
The study of small molecule organocatalysts that proceed through azanium intermediates provides valuable mechanistic insights into their enzymatic counterparts. By systematically modifying the structure of the catalyst and the substrate, researchers can dissect the factors that contribute to the efficiency and selectivity of the catalytic process. These studies can help in understanding the fundamental principles of enzyme catalysis and aid in the design of new, highly efficient biomimetic catalysts. The rational design of these catalysts often relies on a detailed understanding of the reaction kinetics and the transition states involved. researchgate.net
Applications of this compound in Tandem Catalysis and Cascade Reactions
The reactivity of N-alkenyliminium ions can be harnessed in tandem or cascade reactions to rapidly build molecular complexity from simple starting materials. In a cascade reaction, the product of the initial iminium-catalyzed reaction can undergo further transformations in situ, often catalyzed by the same organocatalyst or a co-catalyst.
For example, the enamine intermediate formed after the initial nucleophilic addition to an N-alkenyliminium ion can act as a nucleophile in a subsequent reaction. This dual reactivity allows for the design of elegant cascade sequences, such as Michael-aldol or Michael-Michael reactions. These reactions can generate multiple new stereocenters in a single operation with high levels of stereocontrol, offering a highly efficient approach to the synthesis of complex molecules. The development of such cascade reactions is a testament to the versatility of iminium ion catalysis.
Advanced Methodologies and Future Directions in Ethylidene Propan 2 Ylidene Azanium Research
Exploration of Unconventional Reactivity Modes and Novel Reaction Manifolds
The canonical reactivity of iminium ions, such as ethylidene(propan-2-ylidene)azanium, involves their function as powerful electrophiles. However, recent advances in catalysis have unveiled unconventional reactivity modes for related species. A key future direction would be to explore these modes for the target azanium ion.
Radical Reactivity: Photoredox catalysis could be employed to access radical-based transformations. The iminium ion could undergo single-electron reduction to form a stabilized α-amino radical, which could then participate in various C-C bond-forming reactions. This approach complements traditional nucleophilic additions and could lead to novel synthetic pathways. mdpi.comrsc.org
[2+2] Photocycloadditions: Chiral iminium ions have been shown to participate in enantioselective [2+2] photocycloaddition reactions upon irradiation. rsc.org Investigating the photochemical behavior of this compound could yield complex cyclobutane (B1203170) structures with high stereocontrol.
Azadiene Behavior: In multicomponent reactions, imine-derived species can act as azadienes in aza-Diels-Alder reactions to construct N-heterocycles. nih.gov Exploring whether this compound or its precursors can be coaxed into this reactivity manifold could provide rapid access to complex heterocyclic frameworks.
Cascade Reactions: The high reactivity of iminium ions can be harnessed in cascade reactions, enabling the rapid assembly of complex molecular architectures from simple starting materials in a single pot. nih.gov Designing cascade sequences initiated by the formation of this compound could be a powerful strategy for synthesizing novel polycyclic alkaloids.
Integration of Machine Learning and Artificial Intelligence for Predictive Modeling of Reactivity and Synthesis
The synthesis and handling of a potentially transient species like this compound present significant challenges. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to predict its behavior and streamline experimental efforts. vapourtec.com
Neural network-based models, trained on vast reaction databases, can predict optimal reaction conditions (catalyst, solvent, temperature) for its formation. nih.govacs.org This predictive power reduces the need for extensive trial-and-error experimentation. vapourtec.com ML models excel at identifying complex patterns in large datasets, which can be leveraged to forecast the yield and selectivity of reactions involving this azanium ion. vapourtec.comresearchgate.net By analyzing historical data, ML can uncover hidden correlations and suggest novel reaction mechanisms or conditions. vapourtec.com
A proposed ML-driven workflow for investigating this compound could involve:
Data Curation: Assembling a dataset of reactions involving analogous iminium ions.
Model Training: Using this data to train a neural network to predict formation conditions and reactivity. nih.gov
Prediction: Applying the trained model to predict optimal synthetic routes to this compound and its subsequent reactions.
Experimental Validation: Synthesizing the compound under the predicted optimal conditions to validate the model's accuracy.
| Machine Learning Application | Objective | Required Data Input | Potential Output |
| Reaction Condition Prediction | To identify optimal catalyst, solvent, and temperature for the formation of this compound. | Reactants, products, and known conditions for analogous imine/iminium formations. | A ranked list of suggested reaction conditions with predicted yields. nih.gov |
| Reactivity Forecasting | To predict the outcome of the azanium ion with various nucleophiles or under photoredox conditions. | Structure of the azanium ion, structure of reactants, reaction type. | Predicted major products and potential side products. rsc.org |
| Pathway Analysis | To understand the mechanism of formation and subsequent reactions. | Computed energies of intermediates and transition states, experimental kinetic data. | A proposed reaction network with key intermediates identified. rsc.org |
Development of Advanced In Situ Spectroscopic Techniques for Real-time Monitoring of Azanium Chemistry
Given the likely transient nature of this compound, its direct observation and characterization are crucial. Advanced in situ spectroscopic techniques are indispensable for monitoring its formation and consumption in real-time. spectroscopyonline.comnih.gov
Flow Chemistry with Integrated Spectroscopy: Coupling a microreactor or flow chemistry setup with techniques like FT-IR or Raman spectroscopy would allow for the continuous monitoring of the reaction mixture. optica.org This can provide kinetic data and help identify characteristic vibrational bands of the azanium ion as it forms and reacts. nih.gov
Rapid-Injection NMR: For reactions that occur on the timescale of seconds to minutes, rapid-injection NMR spectroscopy can provide detailed structural information about transient species. This would be invaluable for confirming the structure of the this compound cation in solution.
Fiber-Optic Infrared Spectroscopy: Using probes with embedded crystals (e.g., ZnSe or diamond ATR), infrared spectra can be collected directly from within a reaction vessel, even under high pressure or temperature. optica.org This would enable the study of the azanium ion's formation under a wide range of conditions.
| Spectroscopic Technique | Information Gained | Suitability for Azanium Chemistry | Key Advantage |
| In Situ FT-IR/Raman | Vibrational modes, functional group analysis, reaction kinetics. nih.govnih.gov | High. Can detect the C=N⁺ stretch and monitor reactant/product concentrations. | Provides real-time kinetic data and can be used in harsh conditions. optica.org |
| Rapid-Injection NMR | Detailed molecular structure, identification of isomers, observation of intermediates. | High. Crucial for unambiguous structural confirmation of the transient species. | Provides definitive structural information in solution. |
| Mass Spectrometry | Molecular weight confirmation, fragmentation patterns. | High. Can be coupled with flow reactors to detect the transient ion. | High sensitivity for detecting low-concentration species. |
Investigation into the Formation and Reactivity of Solid-State Forms of this compound
While likely transient in solution, it may be possible to isolate this compound as a stable crystalline salt in the solid state. wikipedia.org The study of its solid-state chemistry could reveal unique properties and reactivity. psu.edu
Counter-ion Strategy: The key to isolation is the selection of an appropriate counter-anion. Large, non-nucleophilic anions (e.g., BArF₄⁻, SbF₆⁻) would be ideal candidates to form a stable salt.
Crystal Engineering: By co-crystallizing the azanium salt with other molecules, it may be possible to design specific packing arrangements that influence its solid-state reactivity. For instance, positioning the cation near a reactive partner in the crystal lattice could enable highly selective topochemical reactions that are not possible in solution. psu.edu
Characterization: The resulting crystalline materials would be characterized by single-crystal X-ray diffraction to determine the precise three-dimensional structure of the azanium ion, providing invaluable data on bond lengths and angles. wikipedia.org The thermal stability and decomposition pathways could be studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Conceptual Expansion of this compound Chemistry into Supramolecular Assemblies and Recognition Processes
The positive charge and specific geometry of the this compound cation make it an intriguing candidate for incorporation into supramolecular systems.
Host-Guest Chemistry: The cation could act as a guest, binding within the cavity of a suitable host molecule (e.g., a crown ether or a larger self-assembled cage). Such encapsulation could stabilize the reactive ion, allowing its properties to be studied in a controlled environment. nih.gov Furthermore, the chiral environment of a host cage could be used to modulate the enantioselectivity of reactions involving the azanium ion.
Component in Self-Assembly: The formation of the iminium bond itself can be used as a reversible reaction to drive the self-assembly of larger structures. acs.org One could envision designing precursors to this compound that, upon its formation, trigger the assembly of a larger, functional supramolecular architecture. mdpi.com This approach combines dynamic covalent chemistry with supramolecular chemistry to create responsive materials. acs.org
Challenges and Opportunities in the Computational Design of New Azanium-Based Reactive Species
Computational chemistry provides a powerful lens through which to study the properties of this compound without needing to synthesize it first.
Challenges: Accurately modeling such a reactive, charged species is computationally demanding. Key challenges include:
Solvation Effects: The stability and reactivity of the ion will be highly dependent on the solvent. Explicitly modeling solvent molecules is computationally expensive but necessary for accuracy.
Conformational Complexity: The molecule may have several low-energy conformations, and identifying the most relevant one for reactivity is critical.
Barrier Calculations: Calculating reaction barriers with high accuracy requires sophisticated and computationally intensive methods like coupled cluster theory or multireference methods, especially for photochemical or radical processes. mdpi.com
Opportunities: Despite the challenges, computational methods offer immense opportunities:
Stability Prediction: Density Functional Theory (DFT) calculations can be used to predict the intrinsic stability of the cation and how it is affected by different substituents.
Reactivity Mapping: The electrostatic potential map can be calculated to visualize the electrophilic sites on the ion, predicting where nucleophiles are most likely to attack.
Mechanism Elucidation: Computational modeling can be used to explore different reaction pathways, identify transition states, and provide a detailed, atomistic understanding of reaction mechanisms. mdpi.com This insight is crucial for rationally designing new, more effective azanium-based reagents and catalysts.
Future Perspectives in the Theoretical Understanding and Synthetic Utility of this compound
The study of this compound, while beginning from a theoretical standpoint, opens doors to significant advancements in both fundamental and applied chemistry. Future efforts will likely focus on a synergistic loop of computational prediction and experimental validation.
The theoretical understanding will move beyond static properties to dynamic simulations of its behavior in solution and its interaction with other molecules. mdpi.com This will provide a more complete picture of its reactivity.
From a synthetic perspective, the ultimate goal is to harness the unique reactivity of this and related azanium ions to develop novel synthetic methodologies. If its formation and reactivity can be controlled, it could become a valuable building block for synthesizing complex nitrogen-containing molecules, including pharmaceuticals and materials. The combination of unconventional reactivity modes, supramolecular control, and predictive modeling will be essential to unlocking the full potential of this and other novel reactive species.
Emerging Research Avenues at the Interface of this compound Chemistry and Other Disciplines
The inherent reactivity of the iminium moiety within this compound opens up a plethora of possibilities for interdisciplinary research. By leveraging its electrophilic character, scientists can forge new connections between organic synthesis and other fields, leading to innovative solutions for complex problems.
The formation of iminium cations, such as this compound, typically involves the condensation of a secondary amine with an aldehyde or a ketone. acs.orgnumberanalytics.com In this specific case, it would hypothetically be formed from a mixed secondary amine containing both ethylidene and propan-2-ylidene precursors, or through the alkylation of a pre-formed imine. wikipedia.org These salts are generally more electrophilic than their corresponding carbonyl compounds, a property that activates them for nucleophilic attack. acs.org
The general reactivity of iminium salts includes hydrolysis back to the corresponding carbonyl compounds and amines, reduction to form tertiary amines, and a variety of carbon-carbon bond-forming reactions. wikipedia.org These fundamental reactions form the basis for their application in more complex synthetic strategies.
Potential Interdisciplinary Applications:
The unique, albeit theoretical, structure of this compound suggests several avenues for interdisciplinary research:
Asymmetric Catalysis: The development of chiral variants of this compound could be a fruitful area of research. By incorporating chirality into the backbone of the cation or its counter-ion, it could be employed as a catalyst for a range of asymmetric transformations. This approach, a cornerstone of modern organic synthesis, is crucial for the production of enantiomerically pure pharmaceuticals and agrochemicals. The principles of iminium catalysis, where an iminium ion is a key intermediate in a catalytic cycle, are well-established and could be extended to this specific cation. acs.orgunl.pt
Materials Science: The incorporation of the this compound cation into polymeric structures could lead to the development of novel functional materials. For instance, polymers bearing these cationic moieties could exhibit interesting properties such as ion-conductivity, making them suitable for applications in batteries or fuel cells. Furthermore, the reactivity of the iminium group could be exploited for post-polymerization modifications, allowing for the fine-tuning of material properties.
Chemical Biology: Iminium ions are known to play a role in biological processes. wikipedia.org While there is no direct evidence for the natural occurrence of this compound, its structural motifs are present in biologically active molecules. Research at the interface of chemistry and biology could explore the potential of this cation as a probe for biological systems or as a scaffold for the design of new bioactive compounds. Its reactivity could be harnessed to selectively label biomolecules or to act as an inhibitor for specific enzymes.
Supramolecular Chemistry: The charged nature of the this compound cation makes it an ideal candidate for use in supramolecular chemistry. It could participate in the formation of host-guest complexes, with the cation being encapsulated within a larger host molecule. Such systems are of interest for applications in sensing, drug delivery, and catalysis. The specific size and shape of the cation would dictate its binding affinity and selectivity for different host molecules.
The following table outlines potential research directions and the key chemical principles that would be exploited:
| Research Area | Potential Application | Key Chemical Principle |
| Asymmetric Catalysis | Synthesis of chiral molecules | Iminium-mediated asymmetric induction |
| Materials Science | Development of functional polymers | Polymerization and post-polymerization modification |
| Chemical Biology | Design of bioactive compounds and probes | Electrophilic reactivity for biomolecule interaction |
| Supramolecular Chemistry | Construction of host-guest systems | Electrostatic interactions and molecular recognition |
Detailed Research Findings from Related Systems:
While specific data on this compound is unavailable, extensive research on related iminium salts provides a strong foundation for predicting its behavior. For instance, the Mannich reaction, a classic example of an iminium ion-mediated carbon-carbon bond formation, involves the reaction of an iminium ion with a stabilized carbanion. numberanalytics.com It is highly probable that this compound would readily undergo Mannich-type reactions.
Furthermore, cycloaddition reactions involving iminium ions, such as the aza-Diels-Alder reaction, are powerful tools for the synthesis of heterocyclic compounds. numberanalytics.com The this compound cation, with its inherent unsaturation, could potentially act as a dienophile in such reactions, leading to the formation of complex nitrogen-containing ring systems.
The table below summarizes some well-established reactions of iminium salts that could be extrapolated to this compound:
| Reaction Type | General Reactants | Expected Product with this compound |
| Nucleophilic Addition | Organometallic reagents (e.g., Grignards) | Tertiary amines |
| Reduction | Hydride reagents (e.g., NaBH4) | Saturated tertiary amine |
| Mannich Reaction | Enolizable carbonyl compound | β-amino carbonyl compound |
| Aza-Diels-Alder Reaction | Diene | Tetrahydropyridine derivative |
Q & A
Q. What synthetic methodologies are effective for preparing ethylidene(propan-2-ylidene)azanium, and how do reaction conditions influence yield?
this compound is synthesized via condensation reactions under controlled conditions. Key parameters include temperature (60–80°C), pH (adjusted to stabilize intermediates), and solvent choice (polar aprotic solvents like DMF). Reaction progress is monitored using thin-layer chromatography (TLC), and purification is achieved via recrystallization or column chromatography. Yield optimization requires balancing steric and electronic effects of substituents .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential techniques include:
Q. How can solubility challenges be addressed during purification?
Poor solubility in aqueous media is mitigated via solvent optimization (e.g., ethanol/water mixtures for recrystallization) or gradient elution in column chromatography using silica gel and dichloromethane/methanol systems .
Advanced Research Questions
Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?
Density functional theory (DFT) calculations (e.g., Gaussian, ORCA) model charge distribution and frontier molecular orbitals to predict nucleophilic attack sites. Molecular docking studies further elucidate interactions with biological targets, such as enzyme active sites .
Q. How do crystallographic studies resolve structural ambiguities in derivatives of this compound?
High-resolution X-ray data refined via SHELXL reveal bond-length distortions and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). For example, torsion angles (e.g., C—C—C—N) and anisotropic displacement parameters clarify conformational flexibility .
Q. What isotopic labeling strategies track reaction pathways involving this compound?
15N or 13C isotopic labeling combined with dynamic NMR experiments can monitor tautomeric equilibria (e.g., keto-enol shifts) or ligand exchange processes. Isotope-encoded mass spectrometry further traces metabolic pathways in biological systems .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of protic solvents in stabilizing transition states during synthesis.
- Biological Interactions : Explore binding affinities with kinase enzymes using surface plasmon resonance (SPR).
- Material Science Applications : Investigate supramolecular assembly properties for optoelectronic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
